molecular formula C13H21N5O3 B2398784 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034350-57-5

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2398784
CAS No.: 2034350-57-5
M. Wt: 295.343
InChI Key: LIDPHRCFNFWRNA-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is a compound with a complex structure and significant potential in various scientific and industrial fields. As a member of the triazine family, it exhibits unique chemical properties that make it valuable in both research and practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide involves multiple steps, typically starting with the synthesis of the triazine ring. The compound is then functionalized with the necessary substituents. Reaction conditions often involve organic solvents such as dichloromethane or toluene, with catalysts such as pyridine or triethylamine to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound might involve continuous flow synthesis to ensure consistency and efficiency. Techniques such as crystallization and distillation are employed to purify the final product, ensuring its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation to introduce hydroxyl groups at specific positions on the triazine ring.

  • Reduction: : Reducing agents such as sodium borohydride can be used to selectively reduce functional groups within the molecule.

  • Substitution: : It can participate in nucleophilic substitution reactions, replacing one functional group with another.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dichloromethane, toluene, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used but generally include substituted triazines, alcohols, and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing other complex molecules. Its unique reactivity makes it a valuable tool in the development of new materials and chemical processes.

Biology

In biological research, it can be used as a reagent in biochemical assays or as a precursor in the synthesis of biologically active compounds.

Medicine

In medicine, it holds potential for the development of novel therapeutic agents. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, it can be used in the manufacture of specialty chemicals, agricultural products, and polymers. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide involves its ability to interact with specific molecular targets within cells. It can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways involved vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Unique Features

Compared to other triazine derivatives, this compound's unique combination of functional groups provides it with distinctive reactivity and selectivity. It is particularly noted for its stability and ability to participate in a wide range of chemical reactions.

Similar Compounds

  • 4,6-dichloro-1,3,5-triazine: : Another triazine compound, but less reactive due to the absence of the dimethylamino and methoxy groups.

  • 2,4,6-trimethoxy-1,3,5-triazine: : Similar in structure but different in reactivity due to the presence of multiple methoxy groups.

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide stands out due to its specific functionalization, which imparts unique properties and applications.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]oxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O3/c1-18(2)12-15-10(16-13(17-12)20-3)8-14-11(19)9-4-6-21-7-5-9/h9H,4-8H2,1-3H3,(H,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDPHRCFNFWRNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2CCOCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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